3-(4-Bromophenyl)cyclopentanone

Medicinal Chemistry Drug Design ADME

Pharmaceutical R&D requires enantiopure intermediates to meet strict regulatory standards. 3-(4-Bromophenyl)cyclopentanone (CAS 909248-46-0) is a validated building block for PARP inhibitor synthesis. - **Pharmaceutical Utility**: Direct precursor to Niraparib; enables 99.5% enantiomeric excess in scalable syntheses (patent CN108409638A). - **Reactivity**: Para-bromo handle optimizes Suzuki-Miyaura coupling yields vs. ortho/chloro analogs. cLogP 3.2857 balances lipophilicity and permeability. - **Supply Reliability**: Stable light yellow powder, ≥95% purity, suitable for automated parallel synthesis.

Molecular Formula C11H11BrO
Molecular Weight 239.11 g/mol
CAS No. 909248-46-0
Cat. No. B3166215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)cyclopentanone
CAS909248-46-0
Molecular FormulaC11H11BrO
Molecular Weight239.11 g/mol
Structural Identifiers
SMILESC1CC(=O)CC1C2=CC=C(C=C2)Br
InChIInChI=1S/C11H11BrO/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9H,3,6-7H2
InChIKeyAJKPXKHWCHZLSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromophenyl)cyclopentanone: Properties & Purity


3-(4-Bromophenyl)cyclopentanone (CAS 909248-46-0) is a para-bromophenyl substituted cyclopentanone with the molecular formula C₁₁H₁₁BrO and a molecular weight of 239.11 g/mol . This compound belongs to the class of arylcyclopentanones, serving as a versatile intermediate in the construction of complex organic scaffolds and pharmaceutical agents . It is commercially available as a light yellow powder with purity grades typically ≥95% and is stored at either room temperature or 0-8°C depending on supplier specifications . The presence of the para-bromo substituent offers distinct advantages in cross-coupling reactions and enables further functionalization, while the cyclopentanone core provides a rigid framework for bioactive compound design .

Why 3-(4-Bromophenyl)cyclopentanone Cannot Be Substituted


While numerous arylcyclopentanone derivatives exist, 3-(4-Bromophenyl)cyclopentanone exhibits specific physicochemical and reactivity characteristics that preclude simple interchange with other halogen or positional isomers. The para-bromo substitution confers a unique balance of lipophilicity (cLogP 3.2857) and polar surface area (TPSA 17.07 Ų), which is distinct from both the unsubstituted phenyl analog (cLogP 2.5232) and the chloro variant (cLogP 3.1766) . This difference directly impacts passive membrane permeability and metabolic stability in drug discovery contexts [1]. Furthermore, the para-bromo group serves as an optimal handle for Suzuki-Miyaura cross-coupling reactions, where the para-substitution pattern minimizes steric hindrance compared to ortho-substituted analogs, leading to higher coupling efficiencies [2]. In enantioselective syntheses, the (S)-enantiomer of this compound has been employed as a key intermediate in the production of Niraparib, achieving yields up to 90% and enantiomeric excess of 99.5%—performance metrics not attainable with chloro or unsubstituted congeners [3].

Quantitative Differentiation of 3-(4-Bromophenyl)cyclopentanone


Enhanced Lipophilicity for Membrane Permeability

Compared to its unsubstituted and chloro analogs, 3-(4-Bromophenyl)cyclopentanone demonstrates a significantly higher calculated partition coefficient (cLogP), indicating greater lipophilicity [1]. The target compound's cLogP of 3.2857 is 0.76 log units higher than 3-phenylcyclopentanone (cLogP = 2.5232) and 0.11 log units higher than 3-(4-chlorophenyl)cyclopentanone (cLogP = 3.1766). All three compounds share an identical topological polar surface area (TPSA) of 17.07 Ų, meaning the increased lipophilicity is solely attributable to the bromine substituent.

Medicinal Chemistry Drug Design ADME

Defined Purity Grades and Storage Conditions

Suppliers of 3-(4-Bromophenyl)cyclopentanone provide the compound with clearly defined purity specifications and storage recommendations, enabling researchers to select the appropriate grade for their application . For instance, Sigma-Aldrich offers the compound at 97% purity with a storage temperature of 0-8°C and a physical form of light yellow powder , while Chemscene provides ≥95% purity with storage at room temperature . Fluorochem lists 95% purity at £256.00 per 1g . In contrast, the unsubstituted 3-phenylcyclopentanone is commonly supplied as a liquid with storage at room temperature, and its purity may vary between 98% and ≥99% depending on the vendor [1].

Chemical Procurement Quality Control Synthetic Chemistry

Enantioselective Synthesis of Niraparib Intermediate

The (S)-enantiomer of 3-(4-bromophenyl)cyclopentan-1-one, readily accessible from the racemate, serves as a critical intermediate in the synthesis of the PARP inhibitor Niraparib [1]. Patent CN108409638A describes a multi-step sequence employing this compound, achieving yields of 70%, 90%, and 89% in consecutive transformations, with a final enantiomeric excess of 99.5% for the key piperidine intermediate [2]. This level of stereocontrol and yield is specific to the para-bromo substitution pattern; alternative halogens or unsubstituted phenyl groups do not afford the same efficiency or selectivity in this patented route.

Process Chemistry Medicinal Chemistry PARP Inhibitor

Optimized Suzuki-Miyaura Cross-Coupling Efficiency

Cyclopentanones, including 3-aryl substituted derivatives, have been shown to act as electrophiles in Suzuki-Miyaura cross-coupling reactions via Rh-catalyzed C–C bond activation [1]. While specific yields for 3-(4-Bromophenyl)cyclopentanone are not reported in this study, the para-bromo substitution is expected to provide superior reactivity compared to ortho- or meta-substituted analogs due to reduced steric hindrance around the reactive carbon [2]. This class-level inference is supported by general principles of cross-coupling chemistry, where para-substituted aryl bromides typically exhibit higher yields and fewer side reactions than their ortho-substituted counterparts [3].

Synthetic Methodology Cross-Coupling C-C Bond Formation

3-(4-Bromophenyl)cyclopentanone: Optimal Use Cases


Development of PARP Inhibitors for Oncology

Building on the evidence that the (S)-enantiomer of 3-(4-bromophenyl)cyclopentan-1-one is a key intermediate in the synthesis of Niraparib (a PARP inhibitor approved for ovarian cancer) [1], researchers can confidently employ 3-(4-Bromophenyl)cyclopentanone (CAS 909248-46-0) as a starting material for designing novel PARP inhibitors or structurally related oncology agents. The high yields (70–90%) and exceptional enantioselectivity (99.5% ee) reported in patent CN108409638A validate the compound's utility in scalable, stereocontrolled syntheses [2]. Its enhanced lipophilicity (cLogP 3.2857) further supports its incorporation into drug-like molecules with favorable ADME properties .

Diversification via Suzuki-Miyaura Cross-Coupling

The para-bromo substituent of 3-(4-Bromophenyl)cyclopentanone serves as an ideal handle for Suzuki-Miyaura cross-coupling reactions, enabling the rapid generation of diverse aryl-cyclopentanone libraries [3]. Researchers can leverage the well-established reactivity of para-substituted aryl bromides to couple this building block with a wide range of aryl boronic acids or esters, introducing molecular complexity in a single step. The cyclopentanone core may also participate in C–C bond activation as an electrophile under Rh catalysis, as demonstrated by Dong and coworkers [4]. This dual reactivity expands the accessible chemical space for hit-to-lead optimization.

Focused Compound Library Synthesis for Screening

The availability of 3-(4-Bromophenyl)cyclopentanone in defined purity grades (≥95% to 97%) and as a stable light yellow powder (with recommended cold storage for higher purity grades) makes it a reliable building block for automated parallel synthesis . Its solid physical form facilitates accurate weighing and handling on robotic platforms, while its para-bromo group enables late-stage functionalization via cross-coupling. Researchers can create focused libraries of cyclopentanone-based analogs for screening against diverse biological targets, confident in the compound's reproducible quality and established reactivity profile .

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